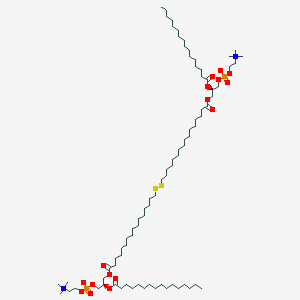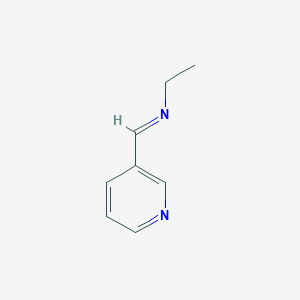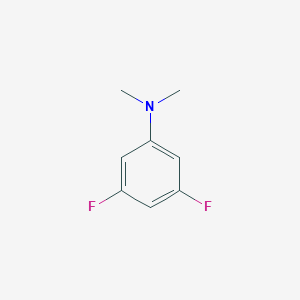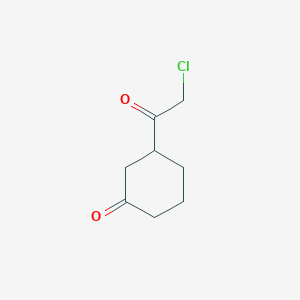
3-(2-Chloroacetyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroacetyl)cyclohexan-1-one, also known as 2-Chloroacetylcyclohexanone or CACK, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug discovery and development. This molecule is a cyclic ketone with a chloroacetyl group attached to the cyclohexane ring.
Mécanisme D'action
The mechanism of action of CACK involves the formation of covalent bonds between the chloroacetyl group of CACK and the active site of the target enzyme or protein. This covalent bond formation leads to the inhibition of the enzyme or protein activity.
Effets Biochimiques Et Physiologiques
CACK has been shown to have various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function and memory. CACK has also been shown to inhibit the activity of cancer-associated proteins, which can lead to decreased cancer cell invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
CACK has various advantages and limitations for lab experiments. Its ability to inhibit the activity of various enzymes and proteins makes it a valuable tool for studying the role of these molecules in various biological processes. However, the covalent bond formation between CACK and the target molecule can lead to irreversible inhibition, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CACK. One potential direction is the development of CACK-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another potential direction is the development of CACK-based drugs for the treatment of cancer. Further research is needed to fully understand the mechanism of action of CACK and its potential applications in drug discovery and development.
Conclusion:
In conclusion, CACK is a chemical compound with potential applications in drug discovery and development. Its ability to inhibit the activity of various enzymes and proteins makes it a valuable tool for studying the role of these molecules in various biological processes. Further research is needed to fully understand the mechanism of action of CACK and its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of CACK can be achieved through the reaction of cyclohexanone with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This reaction leads to the formation of CACK as a yellow liquid with a strong odor. The purity of CACK can be improved through distillation or recrystallization.
Applications De Recherche Scientifique
CACK has potential applications in drug discovery and development due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
CACK has also been shown to inhibit the activity of various cancer-associated proteins such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs play a role in the degradation of extracellular matrix proteins, which is necessary for cancer cell invasion and metastasis. HDACs are involved in the regulation of gene expression and have been linked to the development and progression of cancer.
Propriétés
Numéro CAS |
123364-13-6 |
|---|---|
Nom du produit |
3-(2-Chloroacetyl)cyclohexan-1-one |
Formule moléculaire |
C8H11ClO2 |
Poids moléculaire |
174.62 g/mol |
Nom IUPAC |
3-(2-chloroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h6H,1-5H2 |
Clé InChI |
PJQVHWQIQOGCGL-UHFFFAOYSA-N |
SMILES |
C1CC(CC(=O)C1)C(=O)CCl |
SMILES canonique |
C1CC(CC(=O)C1)C(=O)CCl |
Synonymes |
Cyclohexanone, 3-(chloroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



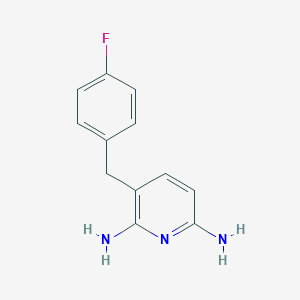
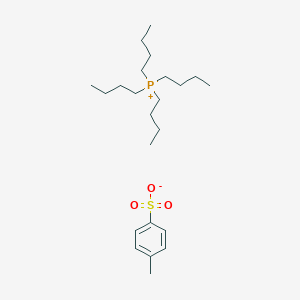
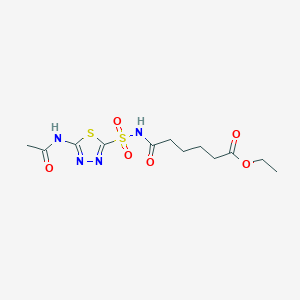
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)


